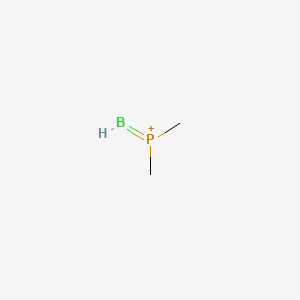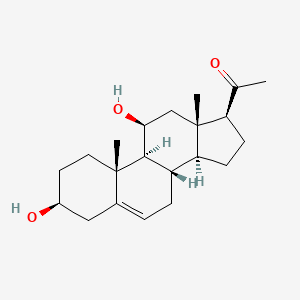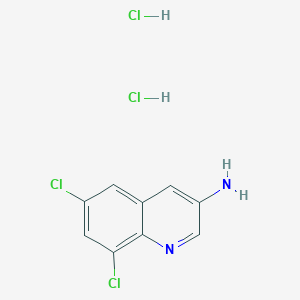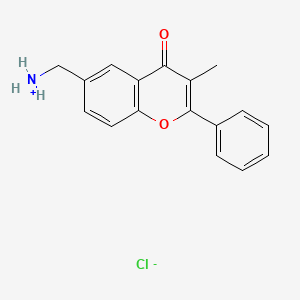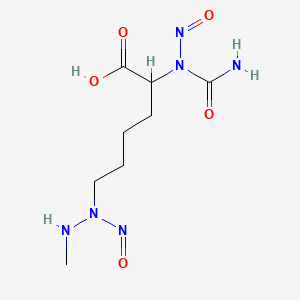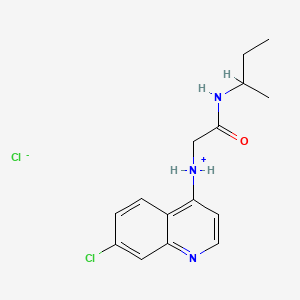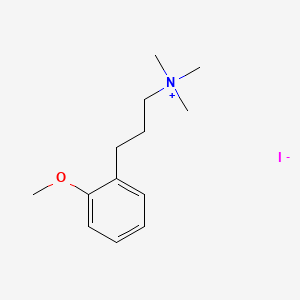
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide is a quaternary ammonium compound characterized by the presence of a trimethylammonium group attached to a propyl chain, which is further connected to an o-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(o-Methoxyphenyl)propyl)trimethylammonium iodide typically involves the reaction of (3-(o-Methoxyphenyl)propyl)amine with methyl iodide. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
Starting Materials: (3-(o-Methoxyphenyl)propyl)amine and methyl iodide.
Reaction Conditions: The reaction is conducted in a solvent such as acetonitrile or ethanol at room temperature.
Procedure: Methyl iodide is added dropwise to a solution of (3-(o-Methoxyphenyl)propyl)amine in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of (3-(o-Methoxyphenyl)propyl)trimethylammonium derivatives.
Oxidation: Formation of (3-(o-Methoxyphenyl)propyl)trimethylammonium carboxylates or aldehydes.
Reduction: Formation of (3-(o-Methoxyphenyl)propyl)amine.
Wissenschaftliche Forschungsanwendungen
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of (3-(o-Methoxyphenyl)propyl)trimethylammonium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can modulate the activity of ion channels and receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Methacryloylamino)propyl)trimethylammonium chloride: Similar in structure but contains a methacryloyl group instead of an o-methoxyphenyl group.
(3-(Acryloylamino)propyl)trimethylammonium chloride: Contains an acryloyl group, used in polymer synthesis.
(3-(Hydroxypropyl)trimethylammonium iodide: Contains a hydroxypropyl group, used in various chemical applications.
Uniqueness
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide is unique due to the presence of the o-methoxyphenyl group, which imparts specific chemical and biological properties. This structural feature enhances its ability to interact with aromatic systems and biological membranes, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
27946-71-0 |
|---|---|
Molekularformel |
C13H22INO |
Molekulargewicht |
335.22 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H22NO.HI/c1-14(2,3)11-7-9-12-8-5-6-10-13(12)15-4;/h5-6,8,10H,7,9,11H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ACMUWHPYKNOYII-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCC1=CC=CC=C1OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


